[(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2S/c7-6-9-2-4(12-6)1-8-3-5(10)11/h2,8H,1,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXIGZLDDAPRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of Thiazole Precursors
A widely cited method involves chlorinating 5-methylthiazole derivatives. For example, 2-mercapto-5-methylthiazole undergoes sequential chlorination using sulfuryl chloride (SO₂Cl₂) at 0°C, followed by N-chlorosuccinimide (NCS) to introduce chlorine at the 2- and 5-positions. This two-step protocol achieves 85–90% purity, with the first chlorination requiring 12–72 hours under atmospheric pressure. Key variables include:
Cyclization of Haloallyl Isothiocyanates
An alternative route reacts 2-haloallyl isothiocyanates with chlorinating agents in dipolar aprotic solvents like acetonitrile. This one-pot method, conducted at -10°C to 20°C, directly yields 2-chloro-5-chloromethylthiazole with >95% purity. The intermediate crystallizes as a hydrochloride salt, simplifying isolation.
Functionalization with Amino-Acetic Acid Moieties
After thiazole core formation, the chloromethyl group at position 5 undergoes nucleophilic substitution with amino-acetic acid derivatives.
Amination via Gabriel Synthesis
Patent US6812348B1 describes coupling 2-chloro-5-chloromethylthiazole with phthalimide-protected glycine in ethanol under reflux. Deprotection with hydrazine releases the free amine, yielding this compound. This method achieves 70–75% yield but requires careful pH control to prevent thiazole ring degradation.
Direct Alkylation of Glycine
A more efficient approach reacts 2-chloro-5-chloromethylthiazole with glycine in aqueous sodium hydroxide at 50°C. The reaction proceeds via SN2 mechanism, with a 1:1.2 molar ratio favoring alkylation over polymerization. Post-reaction acidification (pH 3–4) precipitates the product, yielding 82–88% purity.
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Reaction Rate (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetonitrile | 6–8 | 78 | 92 |
| DMF | 4–5 | 85 | 89 |
| Ethanol | 10–12 | 70 | 95 |
Dimethylformamide (DMF) accelerates alkylation but risks forming dimethylamine byproducts. Ethanol, while slower, enhances crystallinity for easier isolation.
Catalytic Additives
-
Triethylamine : Neutralizes HCl byproducts, improving yields by 12–15%.
-
L-Ascorbic acid : Antioxidant that prevents thiazole oxidation, critical for scale-up.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advances adapt the chlorination-alkylation sequence to continuous flow reactors. By maintaining precise temperature (-5°C ± 1°C) and pressure (2–3 bar), throughput increases to 50 kg/day with 94% consistency.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
[(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the production of agrochemicals and as a precursor for the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of [(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to its antimicrobial activity. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
Thiazole Derivatives with Amino-Acetic Acid Moieties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| [(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid | C₆H₇ClN₂O₂S | 206.65 | 2-Cl, primary amino-acetic acid linkage |
| [(2-Chloro-thiazol-5-ylmethyl)-methyl-amino]-acetic acid | C₇H₉ClN₂O₂S | 220.68 | 2-Cl, methylated amino group |
| [(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid | C₈H₉ClN₂O₂S | 246.71 | 2-Cl, cyclopropyl-amino group |
| 2-(2-Aminothiazol-5-yl)acetic acid | C₅H₆N₂O₂S | 158.18 | 2-amino substitution, no chlorine |
- N-methylation (e.g., methyl or cyclopropyl substituents) reduces hydrogen-bonding capacity, which may decrease solubility but improve membrane permeability .
Benzothiazole and Benzothiadiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 5-Chlorobenzo[d]thiazol-2-yl)glycine | C₉H₇ClN₂O₂S | 250.68 | Fused benzene-thiazole, glycine linkage |
| [(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid | C₈H₅ClN₂O₃S | 244.66 | Benzothiadiazole core, oxy-acetic acid |
- The oxy-acetic acid group in benzothiadiazole derivatives introduces an ether linkage, altering electronic properties compared to direct amino linkages .
Thiazole Derivatives with Extended Chains or Azo Groups
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 5-(2-(2-Phenylacetamido)thiazol-5-yl)pentanoic acid | C₁₆H₁₇N₃O₃S | 331.39 | Phenylacetamido, pentanoic acid chain |
| 2-Chloroacetylamino-5-(4-acetylphenylazo)-thiazole | C₁₃H₁₁ClN₄O₂S | 322.77 | Azo group, chloroacetyl substituent |
- Azo groups introduce conjugation and redox activity, which may be exploited in prodrug design or photodynamic therapy .
Physicochemical Comparison
- Solubility: The carboxylic acid group in all compounds confers pH-dependent solubility. Chlorine substitution reduces solubility compared to amino analogs (e.g., 2-(2-Aminothiazol-5-yl)acetic acid) .
- Lipophilicity : Cyclopropyl and methyl substituents increase logP values, enhancing membrane permeability .
Research Findings and Inferred Bioactivity
- Thiazole Derivatives : The electron-rich thiazole core is associated with antimicrobial and anticancer activities. Chlorine substitution may enhance stability against oxidative metabolism .
- Benzothiazole Derivatives: Fused systems exhibit fluorescence properties and are explored in imaging agents.
- Azo-Thiazoles : Demonstrated antibacterial activity in preliminary studies, likely due to redox-active azo groups .
Biological Activity
[(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities. The presence of chlorine at the 2-position enhances its reactivity and interaction with biological targets. The amino-acetic acid moiety contributes to its solubility and bioactivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens.
- Bacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also demonstrates antifungal properties, with notable activity against Candida albicans and Aspergillus niger. The MIC values reported were approximately 4.01 mM for C. albicans, indicating moderate efficacy .
Antiparasitic Activity
This compound has been evaluated for its antimalarial properties, particularly against Plasmodium falciparum. It exhibited concentration-dependent activity, suggesting potential as a therapeutic agent in malaria treatment .
Cytotoxic Effects
In cellular studies, this compound has shown cytotoxic effects on human neuroblastoma SH-SY5Y cells, indicating its potential in cancer therapy. The structure-activity relationship (SAR) studies highlighted that modifications to the thiazole ring could enhance its cytotoxicity .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth, leading to its antimicrobial effects.
- Cellular Pathways : It appears to interfere with cellular pathways in cancer cells, promoting apoptosis or cell cycle arrest.
Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that the compound had superior activity against Bacillus cereus compared to other tested derivatives .
Study 2: Anticancer Potential
In vitro studies demonstrated that modifications to the thiazole structure significantly influenced cytotoxicity against cancer cell lines. The para-fluorophenyl derivative exhibited the highest potency, reinforcing the importance of structural optimization in drug development .
Data Summary Table
Q & A
Q. What are the common synthetic routes for [(2-Chloro-thiazol-5-ylmethyl)-amino]-acetic acid and its derivatives?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example:
- Step 1: React 2-amino-5-chloro-benzothiazole with chloroacetic acid in absolute ethanol under reflux (6–7 hours) using potassium hydroxide as a base .
- Step 2: Purify the product via recrystallization from ethanol.
Alternative routes involve condensation of 2-chloroacetic acid derivatives with thiazole-containing amines in solvents like dioxane, with triethylamine as a catalyst . Key parameters include temperature (20–25°C), stoichiometric ratios, and solvent polarity to optimize yields.
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR identify proton environments and carbon frameworks, e.g., distinguishing thiazole ring protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.5–4.5 ppm) .
- IR Spectroscopy: Confirm functional groups like C=O (1700–1750 cm) and N–H (3300–3500 cm) .
- HPLC-DAD: Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How can solubility and stability be evaluated for this compound in aqueous and organic media?
Methodological Answer:
- Solubility: Perform shake-flask experiments in solvents like ethanol, DMF, or water. Measure saturation concentrations via UV-Vis spectroscopy .
- Stability: Conduct accelerated degradation studies under varying pH (1–13), temperatures (25–60°C), and light exposure. Monitor decomposition via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of thiazole-acetic acid derivatives?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, while ethanol minimizes side reactions .
- Catalysis: Use triethylamine (1.1 eq) to neutralize HCl byproducts in chloroacetyl chloride reactions .
- Temperature Control: Reflux (~80°C) ensures complete reaction without thermal degradation .
- Post-Synthesis: Recrystallization from ethanol-DMF mixtures (9:1) improves purity .
Q. How should researchers address contradictions in spectroscopic data or biological activity reports?
Methodological Answer:
- Data Validation: Cross-validate NMR/IR results with computational tools (e.g., DFT for predicted spectra) .
- Biological Replicates: Repeat antimicrobial assays (e.g., MIC tests) under standardized conditions (CLSI guidelines) to resolve activity discrepancies .
- Impurity Analysis: Use LC-MS to identify side products (e.g., unreacted starting materials) affecting bioactivity .
Q. What mechanisms underlie the biological activity of thiazole-acetic acid derivatives?
Methodological Answer:
- Target Interaction: Molecular docking studies suggest inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via thiazole ring coordination .
- Structure-Activity Relationships (SAR): Chlorine substitution at the 2-position enhances lipophilicity and membrane penetration .
- In Vitro Assays: Validate mechanisms using enzyme inhibition assays (e.g., IC measurements) and fluorescence-based cellular uptake studies .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., chloroacetyl chloride) .
- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Q. How can computational methods aid in studying reaction pathways or electronic properties?
Methodological Answer:
- DFT Calculations: Optimize transition-state geometries (e.g., Gaussian 16) to identify rate-limiting steps in nucleophilic substitutions .
- Molecular Dynamics: Simulate solvent effects on reaction kinetics using software like GROMACS .
- QSPR Models: Predict logP and solubility using descriptor-based algorithms (e.g., COSMO-RS) .
Q. What advanced analytical techniques resolve isomeric or polymorphic forms of this compound?
Methodological Answer:
- X-ray Crystallography: Determine crystal packing and hydrogen-bonding networks .
- Chiral HPLC: Separate enantiomers using cellulose-based columns and polar mobile phases .
- Solid-State NMR: Characterize polymorphs by analyzing chemical shift anisotropy .
Q. How can degradation pathways be elucidated under environmental or physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
